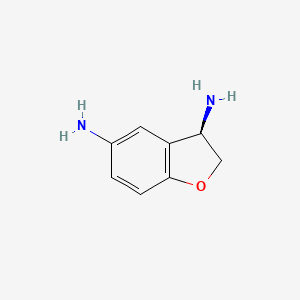![molecular formula C11H11FN2 B13057863 9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13057863.png)
9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the class of pyridoindoles This compound is characterized by the presence of a fluorine atom at the 9th position and a tetrahydroindole structure fused with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Cyclization: The cyclization step involves the formation of the fused pyridine-indole structure, which can be facilitated by using catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis methods. These processes are scaled up to ensure higher yields and cost-effectiveness. Key considerations include the selection of efficient catalysts, reaction conditions, and purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
科学的研究の応用
Chemistry
In chemistry, 9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate the mechanisms of enzyme action and receptor binding, contributing to a better understanding of biological processes.
Medicine
In medicinal chemistry, this compound derivatives have shown promise as potential therapeutic agents. They are investigated for their anticancer, antimicrobial, and anti-inflammatory properties. The fluorine atom enhances the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of 9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action are often related to the inhibition of specific enzymes or the modulation of receptor activity, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Lacks the fluorine atom at the 9th position, resulting in different chemical and biological properties.
9-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole:
9-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: The presence of a methyl group at the 9th position alters its chemical behavior and biological activity.
Uniqueness
The presence of the fluorine atom at the 9th position in 9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole imparts unique properties to the compound. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds. These characteristics make it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C11H11FN2 |
|---|---|
分子量 |
190.22 g/mol |
IUPAC名 |
9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C11H11FN2/c12-8-2-1-3-10-11(8)7-6-13-5-4-9(7)14-10/h1-3,13-14H,4-6H2 |
InChIキー |
XGBUOURPUZJBLC-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=C1NC3=C2C(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13057781.png)
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminopropanoate](/img/structure/B13057794.png)
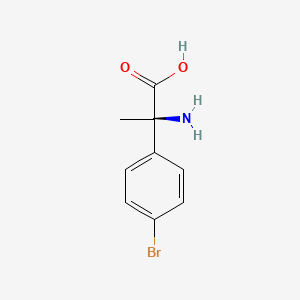
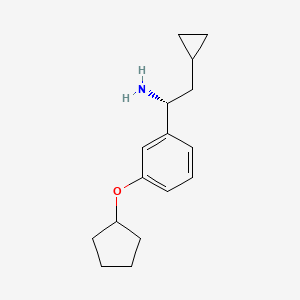
![ethyl (Z)-3-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-2-(2,2,2-trifluoroacetyl)-2-propenoate](/img/structure/B13057825.png)
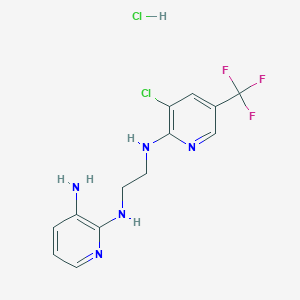
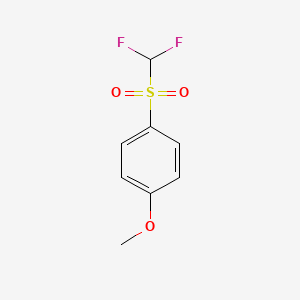
![(2E)-N-(4-methoxyphenyl)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanamide](/img/structure/B13057836.png)
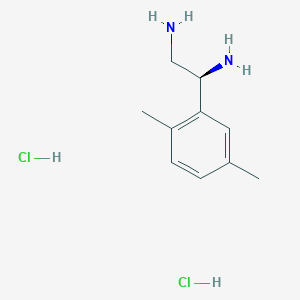
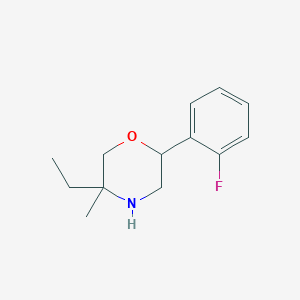
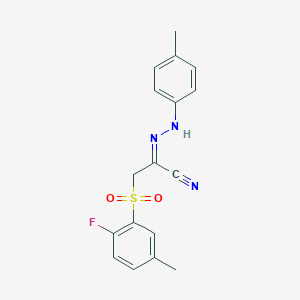
![ethyl(3E)-3-({[(E)-(2-nitrophenyl)-C-hydroxycarbonohydrazonoyl]formamido}imino)butanoate](/img/structure/B13057855.png)
